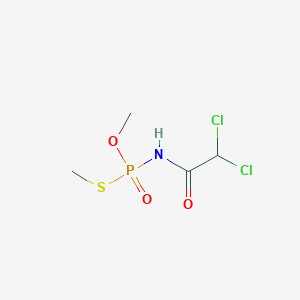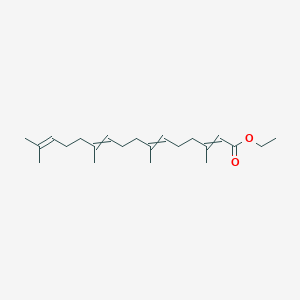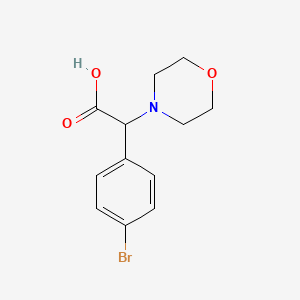![molecular formula C20H27NO3 B13972943 (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid CAS No. 769912-51-8](/img/structure/B13972943.png)
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid is a complex organic compound that features a unique adamantyl group, a phenylethylamine moiety, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Introduction of the Phenylethylamine Moiety: This step involves the reaction of the adamantyl intermediate with (1R)-2-hydroxy-1-phenylethylamine under basic conditions to form the desired amine linkage.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone or carboxylic acid formed from oxidation can be reduced back to the hydroxy group.
Substitution: The phenylethylamine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols from ketones or carboxylic acids.
Substitution: Formation of substituted phenylethylamine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The phenylethylamine moiety may interact with aromatic residues in the target protein, while the hydroxy group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(1-adamantyl)-2-aminoacetic acid: Lacks the phenylethylamine moiety, resulting in different biological activity.
(2S)-2-(1-adamantyl)-2-hydroxyacetic acid: Lacks the amine group, affecting its reactivity and binding properties.
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid, leading to different chemical properties.
Uniqueness
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid is unique due to the combination of the adamantyl group, phenylethylamine moiety, and hydroxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
769912-51-8 |
|---|---|
Fórmula molecular |
C20H27NO3 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid |
InChI |
InChI=1S/C20H27NO3/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24)/t13?,14?,15?,17-,18+,20?/m0/s1 |
Clave InChI |
AJMYNFGVKPOATE-SNXNFCLHSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N[C@@H](CO)C4=CC=CC=C4 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)
![4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid](/img/structure/B13972875.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester](/img/structure/B13972879.png)








![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)

